molecular formula C10H9F3O2 B1459270 1-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-ethanone CAS No. 1691758-79-8

1-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-ethanone

Cat. No.: B1459270
CAS No.: 1691758-79-8
M. Wt: 218.17 g/mol
InChI Key: BKKTXISQRKVNIY-UHFFFAOYSA-N
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Description

1-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-ethanone is a chemical compound that belongs to the family of phenyl ketones. It has a chemical formula of C11H9F3O2 and a molecular weight of 236.2 g/mol. This compound is known for its unique structural features, which include the presence of difluoroethoxy and fluorophenyl groups.

Preparation Methods

The preparation of 1-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-ethanone involves several synthetic routes. One common method includes the reaction of 2,2-difluoroethanol with a suitable fluorophenyl derivative under specific reaction conditions . The process typically involves the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-ethanone has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-ethanone involves its interaction with specific molecular targets and pathways. The difluoroethoxy and fluorophenyl groups play a crucial role in its reactivity and binding affinity to target molecules. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-ethanone can be compared with other similar compounds, such as:

  • 1-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-propanone
  • 1-[4-(2,2-Difluoroethoxy)-2-fluorophenyl]-butanone

These compounds share similar structural features but differ in the length of the carbon chain attached to the phenyl ring. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-[4-(2,2-difluoroethoxy)-2-fluorophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6(14)8-3-2-7(4-9(8)11)15-5-10(12)13/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKTXISQRKVNIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OCC(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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